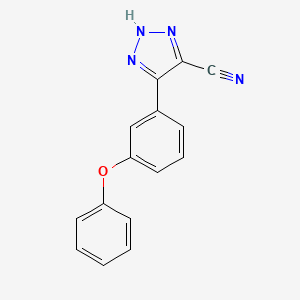

4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxyphenyl group and a carbonitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving isocyanates . The synthesis of polyurea, for example, entails step-growth polymerization through the reaction of an isocyanate monomer/prepolymer and a polyamine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . Intermolecular interactions such as hydrogen bonding and π-π interactions could play a role in the stabilization of the crystal structure .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For similar compounds, properties such as melting point, boiling point, solubility, and reactivity with other substances would be of interest .Aplicaciones Científicas De Investigación

Novel Triazole Derivatives: A Patent Review

Triazole derivatives, including 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile, have attracted significant attention due to their diverse biological activities. These compounds have been extensively studied for their potential in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural versatility allows for various modifications, enhancing their application in treating numerous diseases, including neglected diseases that significantly impact vulnerable populations. The synthesis of these derivatives has raised concerns regarding the need for more efficient, green, and sustainable methods. This highlights the ongoing need for novel prototypes, especially against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Synthetic Routes for Triazoles

The development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles, including this compound, has been a focus of research due to their broad spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, also known as the click reaction, is a pivotal method for synthesizing these compounds. This approach offers simplicity, high yields, and wide applicability in drug development. Triazole derivatives have been recognized for their significant potential in medical and pharmaceutical chemistry, highlighting the importance of exploring new synthetic routes for these compounds (Kaushik et al., 2019).

Biological Features of Triazole Derivatives

Recent studies have explored the biological activities of 1,2,4-triazole derivatives, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These findings underline the significance of 1,2,4-triazole derivatives in modern chemistry and their potential in synthesizing biologically active substances. The versatility of these compounds in chemical modeling offers promising directions for future research in developing new therapeutic agents (Ohloblina, 2022).

Eco-friendly Synthesis of Triazoles

Advancements in the eco-friendly synthesis of 1,2,3-triazoles have been notable, with methods under microwave irradiation showing significant benefits. The use of sustainable and easily recoverable catalysts for the click synthesis of 1,2,3-triazoles represents a significant step towards greener chemistry. These methodologies not only offer advantages in terms of reaction times and yields but also align with the goals of sustainable drug development and industrial application (de Souza et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(3-phenoxyphenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOAIXQCQZIYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2866288.png)

![2-propyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2866291.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866298.png)

![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)

![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)

![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)